molecular formula C16H12N2 B12604928 4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile CAS No. 917839-33-9

4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile

Cat. No.: B12604928
CAS No.: 917839-33-9
M. Wt: 232.28 g/mol
InChI Key: YEYNOXBWXLJGFN-UHFFFAOYSA-N
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Description

4,5-Dimethyl[1,1’-biphenyl]-2,4’-dicarbonitrile is an organic compound belonging to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with two methyl groups and two nitrile groups attached at specific positions on the rings. The molecular formula is C16H12N2, and it is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl[1,1’-biphenyl]-2,4’-dicarbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl[1,1’-biphenyl]-2,4’-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of diamines.

    Substitution: Formation of halogenated biphenyl derivatives.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl[1,1’-biphenyl]-2,4’-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl[1,1’-biphenyl]-2,4’-dicarbonitrile is unique due to the presence of both methyl and nitrile groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The nitrile groups, in particular, provide sites for further functionalization and derivatization, enhancing its versatility in synthetic chemistry.

Properties

CAS No.

917839-33-9

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

2-(4-cyanophenyl)-4,5-dimethylbenzonitrile

InChI

InChI=1S/C16H12N2/c1-11-7-15(10-18)16(8-12(11)2)14-5-3-13(9-17)4-6-14/h3-8H,1-2H3

InChI Key

YEYNOXBWXLJGFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CC=C(C=C2)C#N)C#N

Origin of Product

United States

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